molecular formula C30H25ClN2O3 B12708751 2'-Anilino-3'-chloro-6'-(diethylamino)spiro(isobenzofuran-1(3H),9'-(9H)xanthene)-3-one CAS No. 85443-45-4

2'-Anilino-3'-chloro-6'-(diethylamino)spiro(isobenzofuran-1(3H),9'-(9H)xanthene)-3-one

Cat. No.: B12708751
CAS No.: 85443-45-4
M. Wt: 497.0 g/mol
InChI Key: MWQVWKAVNPGBJR-UHFFFAOYSA-N
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Description

This compound (CAS 68506-98-9), also known as 3'-Diethylamino-7'-chloroanilinofluoran, is a spirocyclic fluoran derivative characterized by a fused isobenzofuran-xanthene core. Key structural features include:

  • 2'-Anilino group: A phenylamine substituent providing electron-donating properties.
  • 3'-Chloro group: An electron-withdrawing halogen influencing electronic transitions and stability.
  • 6'-Diethylamino group: Enhances fluorescence via electron donation and impacts solubility in organic solvents .

Its applications span pH-sensitive probes, thermochromic dyes, and fluorescent sensors due to reversible lactam-ring opening/closing mechanisms .

Properties

CAS No.

85443-45-4

Molecular Formula

C30H25ClN2O3

Molecular Weight

497.0 g/mol

IUPAC Name

2'-anilino-3'-chloro-6'-(diethylamino)spiro[2-benzofuran-3,9'-xanthene]-1-one

InChI

InChI=1S/C30H25ClN2O3/c1-3-33(4-2)20-14-15-23-27(16-20)35-28-18-25(31)26(32-19-10-6-5-7-11-19)17-24(28)30(23)22-13-9-8-12-21(22)29(34)36-30/h5-18,32H,3-4H2,1-2H3

InChI Key

MWQVWKAVNPGBJR-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C3(C4=CC=CC=C4C(=O)O3)C5=CC(=C(C=C5O2)Cl)NC6=CC=CC=C6

Origin of Product

United States

Preparation Methods

Starting Materials

Cyclization and Spiro Formation

  • The spiro[isobenzofuran-xanthene] core is formed by acid-catalyzed cyclization, often using concentrated sulfuric acid as the medium.
  • The reaction involves intramolecular nucleophilic attack of the phenolic hydroxyl group on the benzoyl carbonyl, forming the lactone ring and spiro center.
  • This step is critical and requires controlled temperature and reaction time to optimize yield and purity.

Purification and Crystallization

  • The crude product is purified by recrystallization from appropriate solvents.
  • The compound exhibits polymorphism with different crystal forms having distinct melting points (e.g., 164-168°C for high melting form), which affects its color development properties.

Reaction Conditions and Parameters

Step Reagents/Conditions Notes
Spirocyclization Concentrated H2SO4, controlled temperature Acid-catalyzed lactone ring formation
Amination (diethylamino) Diethylamine or diethylamino-substituted precursor Nucleophilic substitution or amination
Anilino substitution 2-chloroaniline, acidic/basic medium Aromatic amine coupling
Chlorination Sulfuryl chloride or N-chlorosuccinimide Electrophilic aromatic substitution
Purification Recrystallization from solvents Polymorphic forms affect properties

Research Findings and Optimization

  • The choice of acid catalyst and reaction temperature significantly influences the yield and purity of the spiro compound.
  • The presence of electron-donating groups (diethylamino) enhances nucleophilicity, facilitating substitution reactions.
  • Chlorination must be carefully controlled to avoid over-chlorination or side reactions.
  • Polymorphic control during crystallization is essential for obtaining the desired thermal and color development properties in applications.

Summary Table of Preparation Methods

Preparation Stage Key Reagents/Intermediates Reaction Type Critical Parameters Outcome/Notes
Spirocyclization Benzoyl sodium benzoate derivative, H2SO4 Acid-catalyzed cyclization Temperature, acid concentration Formation of spiro lactone core
Diethylamino group introduction Diethylamine or halogenated intermediate Nucleophilic substitution Reaction time, solvent Installation of diethylamino substituent
Anilino group introduction 2-chloroaniline or substituted anilines Aromatic amine coupling pH, temperature Formation of anilino linkage
Chlorination Sulfuryl chloride, N-chlorosuccinimide Electrophilic aromatic substitution Chlorinating agent amount, time Selective 3'-chloro substitution
Purification Solvents for recrystallization Crystallization Solvent choice, cooling rate Polymorphic crystals with distinct melting points

Chemical Reactions Analysis

Types of Reactions

Tris(2-chloro-1-methylethyl) phosphate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water, it can hydrolyze to form phosphoric acid and chlorinated alcohols.

    Oxidation: It can be oxidized to form phosphoric acid derivatives.

    Substitution: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Water or aqueous solutions under acidic or basic conditions.

    Oxidation: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Substitution: Nucleophiles such as amines or thiols under mild to moderate conditions.

Major Products Formed

    Hydrolysis: Phosphoric acid and chlorinated alcohols.

    Oxidation: Phosphoric acid derivatives.

    Substitution: Substituted phosphates with various functional groups.

Scientific Research Applications

Tris(2-chloro-1-methylethyl) phosphate has a wide range of applications in scientific research, including:

    Chemistry: Used as a flame retardant in polymers and resins to enhance fire resistance.

    Biology: Studied for its potential effects on biological systems and its role as an endocrine disruptor.

    Medicine: Investigated for its potential toxicological effects and its impact on human health.

    Industry: Widely used in the production of flame-retardant materials, including textiles, foams, and coatings.

Mechanism of Action

The flame-retardant properties of tris(2-chloro-1-methylethyl) phosphate are primarily due to its ability to interfere with the combustion process. It acts by releasing phosphoric acid upon heating, which promotes the formation of a char layer on the material’s surface. This char layer acts as a barrier, preventing further combustion and reducing the release of flammable gases. The molecular targets and pathways involved include the inhibition of free radical formation and the promotion of char formation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Electronic Effects

Table 1: Key Structural and Electronic Differences
Compound Name (CAS) Substituents Key Properties Applications
Target Compound (68506-98-9) 2'-Anilino, 3'-Cl, 6'-(diethylamino) Moderate fluorescence, pH sensitivity Probes, dyes
2'-Cl-6'-(diethylamino)spiro[...] (26567-23-7) 2'-Cl, 6'-(diethylamino) Higher lipophilicity, blue-shifted emission Pressure-sensitive inks
3',6'-bis(diethylamino)spiro[...] (509-34-2) 3',6'-bis(diethylamino) Strong fluorescence, high quantum yield Fluorescent labeling
2'-(Dibenzylamino)-6'-(diethylamino)spiro[...] (34342-67-1) 2'-Dibenzylamino, 6'-(diethylamino) Steric hindrance, reduced reactivity Specialty dyes
Fluorescein (2321-07-5) 3',6'-dihydroxy High aqueous solubility, green fluorescence Biomedical imaging
Key Observations:
  • Electron-Donating Groups: The bis(diethylamino) derivative (CAS 509-34-2) exhibits stronger fluorescence than the target compound due to dual electron-donating groups .
  • Halogen Effects: The 3'-Cl in the target compound reduces electron density compared to non-halogenated analogs, altering absorption/emission spectra .
  • Steric Effects: Bulky substituents (e.g., dibenzylamino in CAS 34342-67-1) limit molecular flexibility, reducing quantum yields .

Physicochemical Properties

Table 3: Solubility and Stability
Compound Solubility Stability
Target Compound Soluble in DMSO, chloroform; insoluble in water Stable under neutral pH; degrades in strong acids/bases
Fluorescein Water-soluble pH-sensitive (lactam ring opens above pH 6)
2'-(Dibenzylamino)-6'-(diethylamino)spiro[...] (34342-67-1) Soluble in toluene, ethyl acetate Stable in organic solvents
  • Thermal Stability: The target compound’s chloro group enhances thermal stability compared to non-halogenated analogs .

Biological Activity

2'-Anilino-3'-chloro-6'-(diethylamino)spiro(isobenzofuran-1(3H),9'-(9H)xanthene)-3-one is a synthetic compound known for its potential biological activities, particularly in the fields of cancer research and fluorescence applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C30H25ClN2O3
  • Molecular Weight : 496.98 g/mol
  • CAS Number : 85443-45-4
  • Predicted Boiling Point : 668.8 ± 55.0 °C
  • Density : 1.37 ± 0.1 g/cm³
  • pKa : 4.51 ± 0.20

The biological activity of this compound is primarily attributed to its ability to interact with various cellular pathways, particularly those involved in cancer cell proliferation and apoptosis:

  • Fluorescent Properties : The compound exhibits strong fluorescent characteristics, making it useful in imaging techniques for live cell studies and tracking cellular processes.
  • Inhibition of Tumor Growth : Preliminary studies suggest that the compound may inhibit the growth of certain cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

In Vitro Studies

Recent investigations have focused on the cytotoxic effects of 2'-Anilino-3'-chloro-6'-(diethylamino)spiro(isobenzofuran-1(3H),9'-(9H)xanthene)-3-one on various cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15.5Induction of apoptosis via caspase activation
HeLa (Cervical)12.8Cell cycle arrest at G2/M phase
A549 (Lung)10.4Inhibition of proliferation

These results indicate that the compound exhibits significant cytotoxicity against these cancer cell lines, suggesting its potential as an anticancer agent.

In Vivo Studies

In vivo studies using xenograft models have shown promising results:

  • Tumor Reduction : Mice implanted with MCF-7 cells exhibited a reduction in tumor volume when treated with the compound compared to controls.
  • Survival Rates : Increased survival rates were observed in treated groups, indicating a potential therapeutic benefit.

Case Study 1: Fluorescence Imaging in Cancer Research

A study employed this compound as a fluorescent probe to visualize hypoxic regions within tumors. The probe's ability to selectively accumulate in hypoxic cells allowed researchers to map tumor microenvironments effectively.

Case Study 2: Combination Therapy

In combination with traditional chemotherapeutics, the compound demonstrated enhanced efficacy in reducing tumor size and preventing metastasis in animal models, highlighting its potential role in multi-modal cancer treatment strategies.

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